

A Comparative Spectroscopic Guide to Nitrofurancarboxaldehydes for Researchers

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Compound of Interest

Compound Name: 2-Furancarboxaldehyde, 4-nitro
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A comprehensive spectroscopic comparison of 5-nitro-2-furancarboxaldehyde and its parent compound, 2-furancarboxaldehyde, offering key data and analytical protocols for researchers in drug discovery and organic synthesis.

While the characterization of 4-nitro-2-furancarboxaldehyde is of interest, publicly available, detailed spectroscopic data for this specific isomer is scarce. In contrast, its isomer, 5-nitro-2-furancarboxaldehyde, is extensively characterized and more commonly encountered in synthetic pathways. This guide provides a detailed comparative analysis of the spectroscopic properties of 5-nitro-2-furancarboxaldehyde and its parent compound, 2-furancarboxaldehyde, to illustrate the influence of the nitro functional group on the spectral features. This information is crucial for the unambiguous identification and characterization of substituted furan derivatives in a research setting.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-nitro-2-furancarboxaldehyde and 2-furancarboxaldehyde, providing a clear comparison of their spectral characteristics.

¹H NMR and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus.



Compound	Nucleus	Chemical Shift (δ, ppm) and Multiplicity
5-Nitro-2-furancarboxaldehyde	¹H NMR	9.7 (s, 1H, -CHO), 7.8 (d, 1H, furan-H), 7.4 (d, 1H, furan-H)
¹³ C NMR	177.0 (C=O), 156.0 (C-NO ₂), 152.0 (C-CHO), 122.0 (furan- CH), 114.0 (furan-CH)	
2-Furancarboxaldehyde	¹H NMR	9.64 (s, 1H, -CHO), 7.21 (d, 1H, furan-H), 6.58 (d, 1H, furan-H)[1]
¹³ C NMR	178.0 (-CHO), 153.06 (C-CHO), 148.31 (furan-CH), 121.55 (furan-CH), 112.76 (furan-CH)[2]	

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies, measured in wavenumbers (cm⁻¹).

Compound	Key IR Absorptions (cm ⁻¹)
5-Nitro-2-furancarboxaldehyde	~1700 (C=O stretch, aldehyde), ~1530 and ~1350 (asymmetric and symmetric NO2 stretch), ~3100 (C-H stretch, aromatic)
2-Furancarboxaldehyde	2847-2715 (O=C-H stretch), 1687/1668 (C=O stretch, OO-cis and OO-trans conformers), 1472/1463 (vibrational modes)[3]

UV-Vis Spectroscopy Data

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, with the wavelength of maximum absorbance (λ max) being a key parameter.



Compound	λmax (nm) and Solvent
5-Nitro-2-furancarboxaldehyde	~310 nm in various solvents
2-Furancarboxaldehyde	~270-280 nm in various solvents

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Compound	Molecular Ion (M+) (m/z) and Key Fragments
5-Nitro-2-furancarboxaldehyde	Molecular Ion (M ⁺): 141. Key fragments often correspond to the loss of NO ₂ , CHO, and other small molecules.
2-Furancarboxaldehyde	Molecular Ion (M ⁺): 96. Key fragments typically arise from the loss of the aldehyde proton (m/z 95) and the entire aldehyde group (m/z 67).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solid is fully dissolved, using gentle vortexing if necessary.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.



- ¹H NMR Acquisition: A standard ¹H NMR experiment is run. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger sample amount (20-50 mg) and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4][5]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
 the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced
 (typically to the residual solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (ATR Method): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.[6][7]
- Background Spectrum: A background spectrum of the empty ATR crystal is recorded. This is
 necessary to subtract the absorbance of the crystal and the surrounding atmosphere from
 the sample spectrum.
- Sample Spectrum: The sample is placed on the crystal, and the IR spectrum is recorded.
 The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

 Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount of the solid and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a volumetric flask. Serial dilutions are then made to obtain solutions of varying concentrations.



- Blank Measurement: A cuvette is filled with the pure solvent to serve as a blank. The absorbance of the blank is measured and set to zero by the instrument.
- Sample Measurement: The cuvette is rinsed and filled with the sample solution. The absorbance of the sample is measured across the UV-Vis range (typically 200-800 nm).
- Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. According to the Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the analyte.

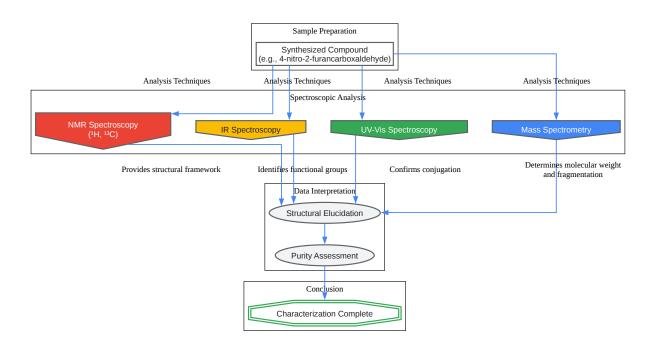
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: In the ion source, the sample molecules are converted into gas-phase ions. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺).[8][9][10]
- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
- Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.





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Caption: Workflow for Spectroscopic Characterization of Organic Compounds.



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